7-(2-hydroxypropyl)-3-methyl-8-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione 7-(2-hydroxypropyl)-3-methyl-8-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 899350-82-4
VCID: VC11874030
InChI: InChI=1S/C15H17N7O3/c1-9(23)8-22-11-12(21(2)15(25)19-13(11)24)18-14(22)20-17-7-10-3-5-16-6-4-10/h3-7,9,23H,8H2,1-2H3,(H,18,20)(H,19,24,25)/b17-7+
SMILES: CC(CN1C2=C(N=C1NN=CC3=CC=NC=C3)N(C(=O)NC2=O)C)O
Molecular Formula: C15H17N7O3
Molecular Weight: 343.34 g/mol

7-(2-hydroxypropyl)-3-methyl-8-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

CAS No.: 899350-82-4

Cat. No.: VC11874030

Molecular Formula: C15H17N7O3

Molecular Weight: 343.34 g/mol

* For research use only. Not for human or veterinary use.

7-(2-hydroxypropyl)-3-methyl-8-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 899350-82-4

Specification

CAS No. 899350-82-4
Molecular Formula C15H17N7O3
Molecular Weight 343.34 g/mol
IUPAC Name 7-(2-hydroxypropyl)-3-methyl-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione
Standard InChI InChI=1S/C15H17N7O3/c1-9(23)8-22-11-12(21(2)15(25)19-13(11)24)18-14(22)20-17-7-10-3-5-16-6-4-10/h3-7,9,23H,8H2,1-2H3,(H,18,20)(H,19,24,25)/b17-7+
Standard InChI Key KORGXCNNQHEMSZ-REZTVBANSA-N
Isomeric SMILES CC(CN1C2=C(N=C1N/N=C/C3=CC=NC=C3)N(C(=O)NC2=O)C)O
SMILES CC(CN1C2=C(N=C1NN=CC3=CC=NC=C3)N(C(=O)NC2=O)C)O
Canonical SMILES CC(CN1C2=C(N=C1NN=CC3=CC=NC=C3)N(C(=O)NC2=O)C)O

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name is 7-(2-hydroxypropyl)-3-methyl-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione, reflecting its hybrid purine-hydrazone architecture . Its molecular formula, C₁₅H₁₇N₇O₃, corresponds to a molecular weight of 343.34 g/mol. The E-configuration of the hydrazinyl group is critical for its stereochemical stability, as confirmed by its InChIKey descriptor (KORGXCNNQHEMSZ-REZTVBANSA-N) .

Synonyms and Registry Identifiers

This compound is cataloged under multiple synonyms and registry numbers, including:

IdentifierValueSource
CAS No.899350-82-4
PubChem CID16804553
AKOS024479825Vendor-specific code
VCIDVC11874030

These identifiers facilitate cross-referencing across chemical databases and commercial catalogs.

Synthesis and Structural Characterization

Structural Features

The compound’s structure combines:

  • A purine-2,6-dione core with a 3-methyl group.

  • A 7-(2-hydroxypropyl) substituent contributing hydrophilicity.

  • An 8-[(E)-pyridin-4-ylmethylene hydrazinyl] group, enabling potential metal chelation or hydrogen bonding .

The 3D conformation, accessible via PubChem’s interactive model, reveals a planar pyridine ring and a bent hydrazine linker, which may influence molecular interactions .

Hypothesized Biological Activity

Mechanistic Insights from Structural Analogues

Purine derivatives are renowned for modulating biological processes such as:

  • Adenosine receptor binding (e.g., theophylline’s bronchodilatory effects).

  • Kinase inhibition (e.g., anticancer purines like olomoucine).

  • Anti-inflammatory activity via PDE4 inhibition.

The hydrazine group in this compound may confer antioxidant or metal-chelating properties, while the pyridine ring could enhance bioavailability through π-π stacking with aromatic residues in target proteins .

Data Gaps and Research Opportunities

No peer-reviewed studies directly investigating this compound’s bioactivity exist. Preliminary hypotheses suggest utility in:

  • Neurodegenerative disorders (via metal chelation).

  • Cancer (as a kinase inhibitor).

  • Autoimmune diseases (through PDE4 or adenosine receptor modulation).

In vitro assays assessing cytotoxicity, receptor affinity, and metabolic stability are urgently needed to validate these hypotheses.

Physicochemical and Spectroscopic Data

Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight343.34 g/molPubChem
LogP (Predicted)1.2 ± 0.5ChemAxon Toolkit
Hydrogen Bond Donors3PubChem
Hydrogen Bond Acceptors7PubChem

Spectroscopic Signatures

While experimental spectra are unpublished, predicted characteristics include:

  • ¹H NMR: Resonances for the pyridine ring (δ 8.5–7.5 ppm), hydrazine NH (δ 10–9 ppm), and hydroxypropyl CH₂/CH₃ groups (δ 3.5–1.0 ppm).

  • IR Spectroscopy: Stretches for C=O (∼1700 cm⁻¹), N-H (∼3300 cm⁻¹), and aromatic C=C (∼1600 cm⁻¹) .

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